4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde
Description
4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde (TzDA) is a structurally unique electron-deficient building block featuring a thiazolo[5,4-d]thiazole (TZ) core flanked by two 4-formylphenyl groups. This planar, π-conjugated system enables strong electron-accepting capabilities, making it a critical component in donor-acceptor (D–A) covalent organic frameworks (COFs) for photocatalytic and optoelectronic applications . TzDA-based COFs exhibit exceptional charge separation, light absorption, and stability, particularly in solar-driven hydrogen evolution (HER) and perovskite solar cells (PSCs) .
Properties
IUPAC Name |
4-[5-(4-formylphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O2S2/c21-9-11-1-5-13(6-2-11)15-19-17-18(23-15)20-16(24-17)14-7-3-12(10-22)4-8-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFMCTQIACZETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Catalytic System
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing the thiazolo[5,4-d]thiazole core while introducing aldehyde functionalities. As demonstrated in the synthesis of 2,4-diCN-Ph-DTTzTz, a dibrominated thiazolo[5,4-d]thiazole intermediate undergoes coupling with arylboronic acids or brominated aldehyde precursors. To circumvent aldehyde reactivity issues, 4-bromobenzaldehyde dimethyl acetal is employed as a coupling partner, with subsequent acidic deprotection yielding the free aldehyde.
Catalytic System :
Synthetic Procedure
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Protection of Aldehyde : 4-Bromobenzaldehyde is converted to its dimethyl acetal via reaction with trimethyl orthoformate in tetrahydrofuran (THF) at 23°C for 16 hours.
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Coupling Reaction : The dibromothiazolo[5,4-d]thiazole core reacts with 4-bromobenzaldehyde dimethyl acetal under microwave conditions, achieving 87% yield for the disubstituted product.
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Deprotection : The acetal-protected intermediate is treated with aqueous HCl in THF, yielding 4,4'-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde with >95% conversion.
Table 1. Optimization of Suzuki-Miyaura Coupling Parameters
| Parameter | Value/Detail | Impact on Yield |
|---|---|---|
| Temperature | 180°C (microwave) | Maximizes rate |
| Catalyst Loading | 2 mol% Pd(OAc)₂ | Balances cost |
| Ligand | PCy₃HBF₄ | Enhances stability |
| Reaction Time | 4 hours | 87% yield |
Cyclization of Dithiooxamide Derivatives
Mechanism and Substrate Selection
Thiazolo[5,4-d]thiazoles are traditionally synthesized via cyclocondensation of dithiooxamide with α-diketones. For the target compound, 4,4'-diformylbenzil serves as the diketone precursor, reacting with dithiooxamide under basic conditions.
Reaction Conditions :
Limitations and By-Product Formation
While this method avoids transition-metal catalysts, it suffers from low regioselectivity due to competing reactions at multiple carbonyl sites. By-products include mono-cyclized intermediates and over-oxidized species, reducing the isolated yield to 45–50%.
Post-Functionalization of Preformed Thiazolo[5,4-d]thiazole Intermediates
Directed Ortho-Metalation-Formylation
A two-step approach involves:
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Bromination : Introducing bromine at the 2- and 5-positions of thiazolo[5,4-d]thiazole using N-bromosuccinimide (NBS) in DMF.
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Palladium-Catalyzed Carbonylation : Treating the dibrominated core with CO gas (1 atm) and 4-formylphenylboronic acid in the presence of Pd(PPh₃)₄, yielding the target compound.
Table 2. Carbonylation Reaction Optimization
| Condition | Outcome |
|---|---|
| CO Pressure | 1 atm (balloon) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | Dioxane/water (4:1) |
Challenges in Direct Formylation
Direct Vilsmeier-Haack formylation of thiazolo[5,4-d]thiazole is ineffective due to the electron-deficient nature of the heterocycle, which resists electrophilic attack. Alternative strategies, such as using directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) followed by quenching with DMF, achieve moderate success (55–60% yield).
Comparative Analysis of Methods
Table 3. Method Comparison
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 87% | High | Industrial |
| Cyclization | 45–50% | Low | Lab-scale |
| Post-Functionalization | 55–72% | Moderate | Pilot-scale |
The Suzuki-Miyaura route is preferred for its high yield and regioselectivity, albeit requiring protective group chemistry. Cyclization offers simplicity but suffers from inefficiency, while post-functionalization balances cost and yield.
Chemical Reactions Analysis
4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of specific signaling pathways. For instance, a study demonstrated its efficacy against breast cancer cells by inhibiting cell proliferation and triggering programmed cell death mechanisms .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains and fungi. This makes it a potential candidate for developing new antimicrobial agents .
Fluorescent Materials
Due to its unique thiazole structure, 4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde is utilized in the synthesis of fluorescent materials. These materials are important in applications such as bioimaging and sensing technologies. The compound's fluorescence properties can be tuned by modifying its molecular structure, leading to enhanced performance in various optical applications .
Polymer Chemistry
In polymer science, this compound serves as a building block for synthesizing new polymers with desirable mechanical and thermal properties. Its incorporation into polymer matrices can improve the material's resistance to heat and enhance its overall stability .
Chemical Sensors
The compound is being explored as a potential component in chemical sensors due to its ability to undergo specific reactions with target analytes. For example, it can be used in the development of sensors for detecting heavy metals or other pollutants in environmental samples .
Chromatographic Applications
In chromatography, 4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde can act as a derivatizing agent to enhance the detection of certain compounds during analysis. Its application in gas chromatography has shown promising results in improving sensitivity and selectivity .
Case Studies
Mechanism of Action
The mechanism of action of 4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions. These interactions facilitate the formation of stable complexes with various biomolecules and materials, enhancing their functional properties. The compound’s electron-deficient nature also allows it to participate in redox reactions, making it a versatile component in various chemical and biological processes .
Comparison with Similar Compounds
Structural and Functional Analogues
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDBA)
- Core Structure : Benzothiadiazole (BT) core with two 4-formylphenyl groups .
- Electrochemical Properties: Strong electron-deficient character due to the BT unit, but less pronounced than TzDA’s TZ core.
- Applications : Forms BT-TAPT-COF for visible-light HER and sensing. Exhibits high crystallinity and stability but lower oxidase-like activity compared to TzDA-based COFs .
4,4'-(Benzo-1,2,5-thiadiazole-4,7-diyl)dianiline (BTDA)
- Core Structure : Benzothiadiazole core with amine (-NH2) termini instead of aldehyde (-CHO) .
- Role in COFs: Functions as a diamine linker rather than an acceptor, limiting direct comparison. Used in non-D–A COFs for uranium capture .
1,3,5-Triformylphloroglucinol (TP)
- Core Structure : Triformyl benzene derivative with three aldehyde groups .
- Role in COFs : Common electron-rich building block. Lacks the D–A synergy of TzDA-based systems, leading to lower HER efficiency (e.g., TpBb-COF) .
PTATA [4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)bis(N,N-diphenylaniline)]
- Core Structure : Similar TZ core but substituted with diphenylaniline groups instead of aldehydes .
- Applications : Fluorescent polymorphs for organic lasers (green-emitting crystals) and OLEDs. Optoelectronic focus contrasts with TzDA’s energy applications .
Performance Metrics
Mechanistic Advantages of TzDA
- Enhanced Charge Separation : The TZ core’s electron deficiency promotes efficient charge transfer in D–A COFs (e.g., PyTz-COF achieves 100 µA cm⁻² photocurrent at 0.2 V vs. RHE) .
- Defect Passivation in PSCs : Coordinates with perovskite layers via TZ’s nitrogen atoms, reducing recombination and improving stability .
- Versatility: Compatible with diverse donors (e.g., pyrene-based PyTA) and solvents, enabling tailored COF architectures .
Limitations and Challenges
- Synthetic Complexity : TzDA requires multi-step synthesis under controlled conditions (e.g., imine condensation with acetic acid catalysis) .
- Competition with BTDBA : While BTDBA-based COFs exhibit comparable stability, TzDA’s superior charge-transfer efficiency justifies its use in high-performance systems .
Biological Activity
4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Chemical Formula : CHNOS
- Molecular Weight : 350.41 g/mol
- CAS Number : 1235020-92-4
- Structure : The compound features a thiazolo[5,4-d]thiazole core, which is known for its diverse biological activities.
Antimicrobial Properties
Recent studies have indicated that compounds with thiazole moieties exhibit significant antimicrobial activity. For instance, a study involving derivatives of thiazolo[5,4-d]thiazole demonstrated promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of the bacterial cell wall synthesis.
Anticancer Activity
Research has also suggested that 4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde may possess anticancer properties. A case study highlighted its effectiveness in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) . The compound appears to induce apoptosis through the activation of caspase pathways.
Photocatalytic Activity
In addition to its biological activities, this compound has been studied for its photocatalytic properties. A recent study reported that a covalent triazine framework incorporating 4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde exhibited superior photocatalytic activity for hydrogen production and dye degradation under visible light . The photocatalytic efficiency was attributed to enhanced charge separation and transfer capabilities.
Study 1: Antimicrobial Efficacy
A systematic investigation into the antimicrobial properties of thiazolo[5,4-d]thiazole derivatives revealed that 4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus. These findings suggest potential applications in developing new antimicrobial agents.
Study 2: Anticancer Mechanism
In vitro studies conducted on MCF-7 cells demonstrated that treatment with 4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment with concentrations as low as 10 µM .
Study 3: Photocatalytic Performance
The photocatalytic performance of the synthesized covalent triazine framework containing the compound was evaluated under visible light irradiation. The hydrogen production rate reached up to 17,600 μmol h g, significantly outperforming control samples without the thiazole moiety .
Q & A
Q. What are the common synthetic routes for 4,4'-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde, and how do reaction conditions influence yields?
The compound is typically synthesized via condensation reactions between aldehyde precursors and dithiooxamide derivatives. Microwave-assisted one-pot synthesis (e.g., using pyrazole-4-carbaldehydes and dithiooxamide) offers advantages such as reduced reaction time (2–4 hours) and moderate yields (50–65%) . Traditional reflux methods in solvents like 1,4-dioxane with catalytic piperidine require longer durations (5–18 hours) but achieve comparable yields (60–70%) . Optimization of solvent polarity, temperature, and catalyst choice (e.g., piperidine vs. microwave irradiation) is critical to minimizing side products like uncyclized intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm the presence of aldehyde protons (δ 9.8–10.2 ppm) and aromatic/heterocyclic carbons .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N/C=C in thiazole rings) .
- X-ray crystallography : Resolves the planar thiazolo[5,4-d]thiazole core and dihedral angles between benzaldehyde substituents, critical for understanding π-conjugation .
- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .
Q. What are the primary applications of this compound in materials science?
The rigid thiazolo[5,4-d]thiazole core enhances electron transport in organic semiconductors. Its dibenzaldehyde derivatives serve as precursors for conjugated polymers or metal-organic frameworks (MOFs) with applications in photovoltaic devices and catalysis . The aldehyde groups enable post-functionalization via Schiff base formation or cross-coupling reactions .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for thiazolo[5,4-d]thiazole derivatives?
Discrepancies in cytotoxicity data (e.g., IC₅₀ values) may arise from variations in cell lines, assay protocols, or compound purity. For example:
- Cell line specificity : Derivatives show higher activity against human liver cancer (HA22T, IC₅₀ ~8 µM) than breast cancer (MCF-7, IC₅₀ >20 µM) .
- Assay standardization : Use of sulforhodamine B (SRB) vs. MTT assays can alter results due to differences in detection mechanisms .
- Purity validation : HPLC (>95% purity) and elemental analysis are essential to exclude confounding effects from synthetic byproducts .
Q. What strategies optimize cross-coupling reactions involving 4,4'-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde?
Suzuki-Miyaura and Sonogashira couplings are effective for introducing aryl/alkynyl groups. Key considerations:
- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar solvents (DMF/THF) due to better stability .
- Protecting groups : Aldehyde functionalities may require protection (e.g., acetal formation) to prevent side reactions during coupling .
- Temperature control : Reactions at 80–100°C improve conversion rates but risk decomposition; microwave-assisted protocols reduce thermal degradation .
Q. How can computational modeling guide the design of derivatives with enhanced electronic properties?
Density functional theory (DFT) calculations predict HOMO-LUMO gaps and charge transport behavior. For example:
- π-orbital alignment : Planar thiazolo[5,4-d]thiazole cores facilitate delocalization, reducing bandgaps (~2.1 eV) .
- Substituent effects : Electron-withdrawing groups (e.g., –CN) lower LUMO levels, improving n-type semiconductor performance .
- Molecular dynamics (MD) : Simulates packing motifs in thin films to assess crystallinity and charge mobility .
Q. What methodological challenges arise in scaling up synthesis, and how can they be mitigated?
Issues include:
- Solvent volume : Microwave methods are less scalable than reflux; transition to flow reactors improves throughput .
- Purification : Column chromatography becomes impractical; recrystallization (water/ethanol) or membrane filtration offers alternatives .
- Byproduct management : Unreacted dithiooxamide can be removed via acid-base extraction .
Methodological Guidance for Research Proposals
- Theoretical alignment : Link synthesis to concepts like frontier molecular orbital theory or structure-activity relationships (SAR) to justify experimental designs .
- Interdisciplinary approaches : Combine synthetic chemistry with computational modeling and in vitro bioassays for comprehensive mechanistic insights .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
